molecular formula C11H15NO2 B1649915 1-Hydroxy-6-methoxy-1-indanmethylamine CAS No. 1082268-38-9

1-Hydroxy-6-methoxy-1-indanmethylamine

Cat. No. B1649915
CAS RN: 1082268-38-9
M. Wt: 193.24
InChI Key: AEQHOEVVPMKKDS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “1-Hydroxy-6-methoxy-1-indanmethylamine” are not available, it’s important to note that the study of chemical reactions often involves the use of techniques such as mass spectrometry and discharge plasmas .

Scientific Research Applications

Base-Excision Repair Pathway Study

1-Hydroxy-6-methoxy-1-indanmethylamine's derivatives, such as methoxyamine, have been utilized in the study of enzymatic reactions related to the base-excision repair pathway in DNA. Methoxyamine aids in understanding the behavior of uracil-DNA glycosylase and apurinic/apyrimidinic (AP) endodeoxyribonuclease, crucial enzymes in DNA repair mechanisms (Liuzzi & Talpaert-Borlé, 1985).

Characterization of Melamine Resins

The compound has been used in the characterization of (Methoxymethyl)melamine resins, important in various industrial applications. The complexity of these resins makes their analysis challenging, but derivatives of 1-Hydroxy-6-methoxy-1-indanmethylamine provide valuable insights (Chang, 1994).

Muscular Nicotinic Receptor Antagonism

Research involving the compound has contributed to the understanding of muscular nicotinic receptor noncompetitive antagonists, particularly in the context of antimuscarinic ligands. This is crucial for developing drugs targeting muscle-type nAChRs (Rosini et al., 2002).

UV-Induced Cytidine Modification

The reaction of methoxyamine, a derivative, with ultraviolet-induced hydrate of cytidine, has been studied, providing insights into DNA damage and repair processes induced by UV radiation (Small & Gordon, 1968).

Kinetic Resolutions in Chirality

1-Hydroxy-6-methoxy-1-indanmethylamine has been used in the kinetic resolution of racemic indan derivatives, particularly in the production of (S)-amine and (R)-amides. This is important in the field of asymmetric synthesis and chiral drugs (Tarui et al., 2002).

Safety and Hazards

While specific safety and hazard information for “1-Hydroxy-6-methoxy-1-indanmethylamine” is not available, it’s important to handle all chemical compounds with care, following appropriate safety guidelines .

properties

IUPAC Name

1-(aminomethyl)-6-methoxy-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-9-3-2-8-4-5-11(13,7-12)10(8)6-9/h2-3,6,13H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQHOEVVPMKKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2(CN)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223519
Record name 1-(Aminomethyl)-2,3-dihydro-6-methoxy-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-6-methoxy-1-indanmethylamine

CAS RN

1082268-38-9
Record name 1-(Aminomethyl)-2,3-dihydro-6-methoxy-1H-inden-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082268-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Aminomethyl)-2,3-dihydro-6-methoxy-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)-6-methoxy-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

60 g of trimethylsilyl cyanide are added via syringe to a mixture of 75 g of 6-methoxy-1-indanon, 0.8 g of anhydrous zinc iodide and 150 milliliters of anhydrous toluene. The reaction mixture was heated to 60 degrees Centigrade for 6 hours and then stirred for 16 hours without heating. To a cooled suspension of 44 g of lithium aluminium hydride in 1300 milliliters of anhydrous ether was added the solution of the unpurified cyanohydrin in ether at 0°-5° C. After the addition had been completed the reaction mixture was refluxed with stirring for 21/2 hours. After cooling destruction of the excess lithium aluminium hydride was completed by cautious dropwise addition of 45 milliliters of water followed by dropwise addition of 45 milliliters of 14% sodium-hydroxide solution and subsequent addition of 190 milliliters of water. Stirring was continued for 30 minutes. Filtration and extraction with dichloromethane gave a clear organic solution which was dried over anhydrous magnesium sulphate and evaporated, and the residue was crystallized from ether. Yield: 58 grams of product.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Name
Quantity
1300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxy-6-methoxy-1-indanmethylamine
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1-Hydroxy-6-methoxy-1-indanmethylamine
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Reactant of Route 6
1-Hydroxy-6-methoxy-1-indanmethylamine

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